6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide
Description
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide is a nicotinamide derivative featuring a tetrahydrofuran-3-yloxy substituent at the 6-position of the pyridine ring and a 4-(trifluoromethyl)phenyl group as the amide nitrogen substituent (Fig. 1). The trifluoromethyl (CF₃) group is a common bioisostere known to enhance lipophilicity and metabolic stability, while the tetrahydrofuran (THF) ring may improve solubility and influence conformational flexibility.
Properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)12-2-4-13(5-3-12)22-16(23)11-1-6-15(21-9-11)25-14-7-8-24-10-14/h1-6,9,14H,7-8,10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCDTWQPFBCHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The tetrahydrofuran-3-yl group is introduced through an etherification reaction, while the trifluoromethylphenyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and may vary depending on the specific application.
Comparison with Similar Compounds
Nicotinamide/Benzamide Derivatives with Trifluoromethyl Groups
Several analogs share the trifluoromethylphenyl or nicotinamide backbone, as seen in pesticide chemicals ( ):
| Compound Name | Core Structure | Substituents | Use/Category |
|---|---|---|---|
| Target Compound | Nicotinamide | 6-(THF-3-yl-oxy), N-(4-CF₃-phenyl) | Unknown (structural) |
| Flutolanil (N-(3-isopropoxyphenyl)-2-CF₃-benzamide) | Benzamide | 2-CF₃, N-(3-isopropoxyphenyl) | Fungicide |
| Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) | Carboxamide | Tetrahydrofuran-2-one, cyclopropane | Fungicide |
Key Observations :
- The trifluoromethyl group is a shared feature in agrochemicals for its electron-withdrawing properties, which enhance binding to target enzymes (e.g., fungal cytochrome bc1 in flutolanil) .
- The tetrahydrofuran ring in cyprofuram and the target compound may influence solubility and steric interactions.
Quinazoline and Pyridine Derivatives with Halogen/Tetrahydrofuran Substituents
lists structurally similar compounds with high similarity scores (0.80–0.87):
| Compound (CAS No.) | Core Structure | Substituents | Similarity Score |
|---|---|---|---|
| N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (1254955-21-9) | Quinazoline | Halogens (Cl, F), alkoxy chains | 0.83 |
| (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(THF-3-yl-oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (179552-75-1) | Quinazoline | THF-3-yl-oxy, dimethylamino | 0.80 |
Key Observations :
- Halogenation (Cl, F) is a common strategy to enhance bioactivity, as seen in quinazoline derivatives. The target compound lacks halogens but incorporates CF₃, which may serve a similar role in improving target affinity .
- The THF-3-yl-oxy group appears in both the target compound and the quinazoline derivative (179552-75-1), suggesting its utility in modulating pharmacokinetic properties.
Limitations :
- Synthetic complexity : Multi-step synthesis may limit scalability compared to simpler analogs.
- Uncertain bioactivity : Absence of direct biological data necessitates further testing.
Biological Activity
6-((Tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide is a synthetic compound with a unique structural composition that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide is , with a molecular weight of 352.31 g/mol. The compound features a nicotinamide core, which is known for its role in various biological processes, including metabolism and cell signaling.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅F₃N₂O₃ |
| Molecular Weight | 352.31 g/mol |
| CAS Number | 2034491-05-7 |
Anticancer Activity
Research has indicated that compounds with nicotinamide structures can exhibit anticancer properties. A study demonstrated that derivatives of nicotinamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The specific mechanism may involve modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
Compounds similar to 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation .
Neuroprotective Properties
There is emerging evidence that nicotinamide derivatives may offer neuroprotective effects, particularly in models of neurodegenerative diseases. These effects are often attributed to their ability to enhance cellular NAD+ levels, which are crucial for mitochondrial function and energy metabolism in neurons .
The biological activity of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide likely involves multiple mechanisms:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.
- Signal Transduction Pathways : It could influence key signaling pathways associated with cell survival, apoptosis, and inflammation.
- Metabolic Modulation : By altering metabolic pathways, it may enhance or inhibit cellular functions critical for disease progression.
Study on Anticancer Activity
In a recent experimental study, derivatives similar to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as an anticancer agent .
Neuroprotection in Animal Models
Another study evaluated the neuroprotective effects of a related compound in animal models of Alzheimer's disease. The results showed that treatment led to improved cognitive function and reduced amyloid plaque formation, indicating a promising avenue for therapeutic intervention .
Q & A
Q. What are the optimal synthetic routes for 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)nicotinamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis involves multi-step reactions starting with functionalization of the nicotinamide core. Key steps include:
Etherification : Reacting 6-hydroxynicotinamide with tetrahydrofuran-3-ol under Mitsunobu conditions (e.g., DIAD/PPh3) to introduce the tetrahydrofuran-3-yloxy group .
Amide Coupling : Using HATU or EDC/NHS to couple the intermediate with 4-(trifluoromethyl)aniline in anhydrous DMF .
- Optimization : Reflux in polar aprotic solvents (e.g., DCM/THF) at 60–80°C for 12–24 hours improves conversion. Purification via silica gel chromatography (hexane/EtOAc gradient) ensures >95% purity. Monitor reaction progress with TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., tetrahydrofuran-3-yloxy proton signals at δ 3.6–4.2 ppm, trifluoromethyl phenyl protons at δ 7.5–8.0 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 397.12) .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm<sup>−1</sup>) and ether (C-O stretch ~1100 cm<sup>−1</sup>) groups .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity (e.g., enzyme activation vs. inhibition)?
- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. To address this:
Orthogonal Assays : Compare results from fluorescence-based enzymatic assays (e.g., kinase inhibition) with cellular viability assays (e.g., MTT in HEK293 cells) .
Target Profiling : Use proteome-wide approaches (e.g., thermal shift assays or CRISPR screens) to identify secondary targets .
Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., N-(4-(trifluoromethyl)phenyl)nicotinamide derivatives) to isolate substituent-specific effects .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Focus on modifying key regions:
- Tetrahydrofuran Moiety : Replace with other oxygenated heterocycles (e.g., tetrahydropyran) to assess steric/electronic effects on binding .
- Trifluoromethyl Phenyl Group : Introduce substituents (e.g., -Cl, -OCH3) to evaluate hydrophobic/hydrophilic interactions via molecular docking (AutoDock Vina) .
- Nicotinamide Core : Test methyl or cyano substitutions at the pyridine ring to modulate π-π stacking with target proteins .
- Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) for lead candidates .
Q. What experimental approaches are effective in elucidating the compound’s mechanism of action in kinase inhibition?
- Methodological Answer : Combine biochemical and cellular methods:
Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
Crystallography : Co-crystallize the compound with purified kinase domains (e.g., EGFR or PI3Kγ) to resolve binding modes (PDB deposition recommended) .
Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling perturbations (e.g., AKT/mTOR pathways) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer : Potential factors include metabolic differences or efflux pump activity. Mitigate via:
- Dose-Response Curves : Test IC50 values in pairs of sensitive/resistant cell lines (e.g., MCF-7 vs. MDA-MB-231) with/without ABC transporter inhibitors (e.g., verapamil) .
- Metabolic Stability : Assess hepatic clearance (e.g., human liver microsomes) to rule out pharmacokinetic variability .
- Transcriptomics : Correlate cytotoxicity with expression of putative targets (e.g., qPCR for kinase isoforms) .
Key Research Findings Table
| Property | Data | Reference |
|---|---|---|
| Molecular Weight | 397.31 g/mol | |
| LogP (Predicted) | 3.2 (Schrödinger QikProp) | |
| Kinase Inhibition (IC50) | PI3Kγ: 12 nM; EGFR: >1 µM | |
| Cytotoxicity (MCF-7) | IC50 = 1.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
